molecular formula C8H12MgN2O8 B13400465 Magnesium 3-amino-4-hydroxy-4-oxobutanoate

Magnesium 3-amino-4-hydroxy-4-oxobutanoate

Cat. No.: B13400465
M. Wt: 288.49 g/mol
InChI Key: RXMQCXCANMAVIO-UHFFFAOYSA-L
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Description

Magnesium 3-amino-4-hydroxy-4-oxobutanoate is a magnesium salt of a dicarboxylic amino acid. This compound is known for its role in various biological and chemical processes. It is often used as a mineral supplement and has applications in the manufacturing of cosmetics and household products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium 3-amino-4-hydroxy-4-oxobutanoate typically involves the reaction of magnesium ions with the corresponding amino acid derivative. One common method is the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction . This process involves the use of sodium ethoxide in ethanol to convert the amino acid derivative into its enolate ion, which then reacts with magnesium ions to form the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, involving controlled reaction environments and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium 3-amino-4-hydroxy-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acids are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products.

Scientific Research Applications

Magnesium 3-amino-4-hydroxy-4-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Magnesium 3-amino-4-hydroxy-4-oxobutanoate involves its interaction with molecular targets and pathways in biological systems. The compound acts by binding to specific enzymes and receptors, influencing various metabolic processes. For example, it may interact with nicotinic receptors at the neuromuscular junction, affecting muscle relaxation and contraction .

Comparison with Similar Compounds

Similar Compounds

    Magnesium aspartate: Another magnesium salt of a dicarboxylic amino acid, used as a mineral supplement.

    Magnesium citrate: A magnesium salt of citric acid, known for its high bioavailability and use in dietary supplements.

    Magnesium oxide: A common form of magnesium used in supplements, though with lower bioavailability compared to organic magnesium salts.

Uniqueness

Magnesium 3-amino-4-hydroxy-4-oxobutanoate is unique due to its specific structure and properties, which confer higher water solubility and bioavailability compared to other magnesium salts. This makes it particularly effective as a supplement and in various industrial applications .

Properties

Molecular Formula

C8H12MgN2O8

Molecular Weight

288.49 g/mol

IUPAC Name

magnesium;3-amino-4-hydroxy-4-oxobutanoate

InChI

InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2

InChI Key

RXMQCXCANMAVIO-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2]

Origin of Product

United States

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